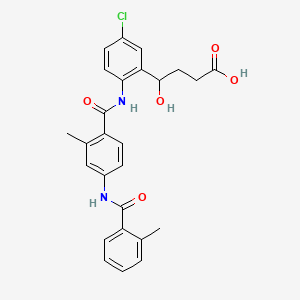

Tolvaptan Impurity 2

Descripción general

Descripción

Tolvaptan Impurity 2, also known as DM-4107, is a 4-hydroxy monocarboxylic acid. It is a hydroxybutyric acid metabolite of the vasopressin V2-receptor antagonist tolvaptan . It has a role as a drug metabolite and is functionally related to tolvaptan .

Synthesis Analysis

During the preparation of Tolvaptan, impurities were detected in HPLC . The process used to prepare Tolvaptan involves condensing 7-chloro-1, 2, 3, 4-tetrahydro-benzo [b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using SnCl2/HCl catalyst resulting in amine which is then condensed with o-toluoyl chloride followed by reduction with sodium borohydride to give Tolvaptan .

Molecular Structure Analysis

The molecular formula of this compound is C26H25ClN2O5 . The IUPAC name is 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid .

Aplicaciones Científicas De Investigación

Química Medicinal

Tolvaptan Impurity 2: juega un papel crucial en el desarrollo y control de calidad de Tolvaptan como agente terapéutico. En química medicinal, las impurezas se estudian cuidadosamente para comprender sus efectos en la seguridad y eficacia del fármaco .

Farmacología

En farmacología, This compound es importante para comprender el comportamiento del fármaco en el cuerpo. Los estudios que involucran impurezas pueden arrojar luz sobre la farmacocinética y farmacodinamia de Tolvaptan, incluyendo su metabolismo, excreción y posibles efectos secundarios . Este conocimiento es esencial para optimizar los regímenes de dosificación y mejorar los resultados de los pacientes.

Bioquímica

This compound: se utiliza en bioquímica para el desarrollo de métodos bioanalíticos. Estos métodos son cruciales para cuantificar Tolvaptan y sus impurezas en muestras biológicas, lo cual es importante para los ensayos clínicos y el control terapéutico de fármacos . La impureza puede servir como un estándar de referencia en los ensayos para garantizar la precisión y confiabilidad de los resultados analíticos.

Ingeniería Química

En ingeniería química, la síntesis y caracterización de This compound son importantes para el diseño de procesos de fabricación eficientes. Comprender la formación y el control de las impurezas puede llevar a métodos de producción más rentables y respetuosos con el medio ambiente . Esto incluye optimizar las condiciones de reacción y desarrollar estrategias de purificación para minimizar los niveles de impurezas.

Ciencias Ambientales

El estudio de This compound en ciencias ambientales se centra en el impacto de los productos farmacéuticos en el medio ambiente. La investigación en este campo examina cómo las impurezas se degradan y sus posibles efectos en los ecosistemas . También involucra el desarrollo de métodos para detectar y cuantificar estos compuestos en muestras ambientales.

Ciencia de Materiales

En ciencia de materiales, This compound se puede investigar por sus propiedades físicas y químicas. Esta investigación puede contribuir al desarrollo de nuevos materiales o recubrimientos que podrían, por ejemplo, mejorar la estabilidad de Tolvaptan o controlar su liberación cuando se usa en formulaciones de fármacos .

Mecanismo De Acción

Target of Action

Tolvaptan, including its impurities, is a non-peptide antagonist that selectively inhibits the arginine vasopressin 2 receptor . This receptor plays a crucial role in the body’s water balance and blood pressure regulation .

Mode of Action

Tolvaptan acts as a selective and competitive antagonist at the arginine vasopressin 2 receptor . By blocking these receptors, particularly those found in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan is the arginine vasopressin pathway. Arginine vasopressin, also known as antidiuretic hormone (ADH), acts on V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these receptors, Tolvaptan disrupts the normal function of this pathway, leading to increased urine volume and decreased urine osmolality .

Pharmacokinetics

The pharmacokinetics of Tolvaptan involve its absorption, distribution, metabolism, and excretion (ADME). Tolvaptan is metabolized by the CYP3A4 enzyme in the liver . The plasma concentrations of Tolvaptan and its metabolites reach steady states after multiple days of consecutive oral administration . No accumulation of Tolvaptan or its major metabolites was found, but one of its metabolites, DM-4103, accumulated 18.2-fold after multiple dosing .

Safety and Hazards

Direcciones Futuras

Future studies should focus on the synthesis and characterization of possible as well as observed impurities in the process for preparation of Tolvaptan . As per the guidelines recommended by ICH, the acceptable level for a known or unknown related compound (impurity) is less than 0.15 and 0.10%, respectively, in a drug substance .

Análisis Bioquímico

Cellular Effects

Tolvaptan has been shown to counteract proliferation and invasivity in human cancer cells

Molecular Mechanism

Tolvaptan, the parent compound, is a selective and competitive arginine vasopressin receptor 2 antagonist . It binds initially to extracellular loops 2 and 3 (ECL2/3) before overcoming an energy barrier to enter the pocket .

Temporal Effects in Laboratory Settings

Tolvaptan has been shown to have consistent effects over time when administered to rats .

Dosage Effects in Animal Models

Tolvaptan has been shown to increase plasma sodium levels without causing abnormal animal behavior suggesting neurological symptoms or death .

Metabolic Pathways

Tolvaptan, the parent compound, is metabolized by the CYP3A4 in the liver .

Transport and Distribution

Tolvaptan, the parent compound, is highly plasma protein bound (99%) .

Propiedades

IUPAC Name |

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZAIPORREFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346599-75-4 | |

| Record name | DM-4107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-4107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

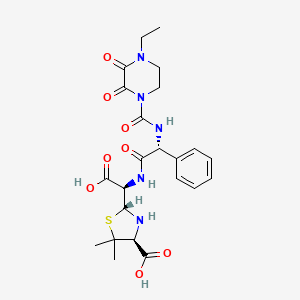

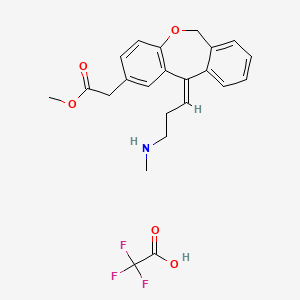

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

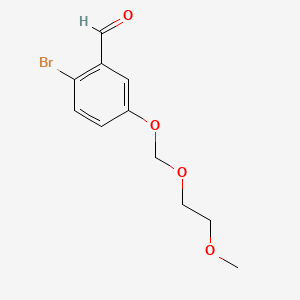

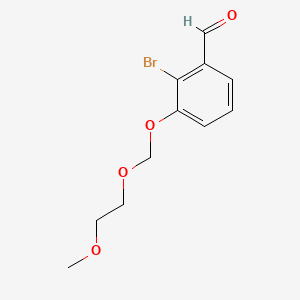

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/no-structure.png)

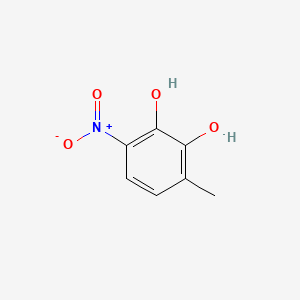

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

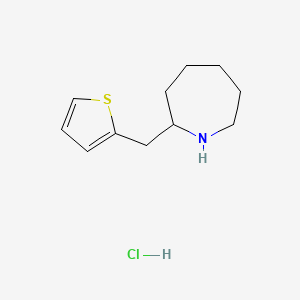

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)